Benzyl[(3-fluoro-5-methylphenyl)methyl]amine
Description
Nomenclature and Structural Classification
Benzyl[(3-fluoro-5-methylphenyl)methyl]amine belongs to the broad class of secondary amines, specifically categorized as a dibenzylic amine derivative. The compound's structural framework consists of two benzyl-type units connected through a central nitrogen atom, creating what is formally known as a dibenzylamine structure. Within this classification, the compound is further distinguished as a fluorinated aromatic amine, placing it in the specialized category of organofluorine compounds that have gained significant importance in modern pharmaceutical and materials chemistry.
The structural classification extends to its recognition as a substituted benzylamine, where the substitution pattern involves a fluorine atom at the 3-position and a methyl group at the 5-position of one of the aromatic rings. This specific substitution pattern creates a meta-disubstituted aromatic system that influences both the electronic distribution and the overall molecular geometry. The compound represents an example of a mixed aromatic amine system, where one aromatic ring remains unsubstituted while the other carries multiple substituents, creating an asymmetric molecular architecture.
From a broader chemical taxonomy perspective, this compound can be classified as a fluoroorganic compound, specifically within the subcategory of fluorinated benzylamines. This classification is significant as fluorinated organic compounds exhibit unique properties compared to their non-fluorinated analogs, including altered lipophilicity, metabolic stability, and binding characteristics in biological systems. The presence of the fluorine atom in the aromatic ring system contributes to the compound's classification as an aromatic fluoride, distinguishing it from aliphatic fluorinated amines.
IUPAC Designation and Alternative Names
The International Union of Pure and Applied Chemistry designation for this compound is N-[(3-fluoro-5-methylphenyl)methyl]-1-phenylmethanamine. This systematic naming convention clearly delineates the structural components and their connectivity, providing an unambiguous identification of the molecular structure. The IUPAC name reflects the priority given to the phenylmethanamine portion as the parent structure, with the 3-fluoro-5-methylphenyl group treated as a substituent on the nitrogen atom.
Alternative nomenclature systems provide additional naming options that may be encountered in chemical literature and databases. The compound can also be referred to as 1-benzyl-1-[(3-fluoro-5-methylphenyl)methyl]amine, which emphasizes the symmetrical nature of the two benzyl-type substituents on the central nitrogen atom. Another acceptable designation follows the pattern of N-benzyl-3-fluoro-5-methylbenzylamine, which highlights the substitution pattern on one of the aromatic rings while treating the unsubstituted benzyl group as the primary structural element.
Trade names and commercial designations vary among chemical suppliers, with some vendors using simplified nomenclature such as 3-fluoro-5-methylbenzyl benzylamine or fluoromethylbenzyl benzylamine. These commercial names, while less systematic than IUPAC nomenclature, provide practical identification for procurement and cataloging purposes. The diversity in naming conventions reflects the compound's relevance across different sectors of the chemical industry, from research and development to commercial applications.
Chemical database naming often incorporates numerical descriptors and systematic codes that complement the textual names. These naming systems facilitate computerized searching and cross-referencing across multiple databases and chemical information systems. The standardization of chemical nomenclature ensures consistent identification regardless of the source or application context, supporting accurate communication and documentation in scientific literature.
Properties
IUPAC Name |
N-[(3-fluoro-5-methylphenyl)methyl]-1-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN/c1-12-7-14(9-15(16)8-12)11-17-10-13-5-3-2-4-6-13/h2-9,17H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQHBBFTHQCDLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)CNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination
One common and efficient method is reductive amination of 3-fluoro-5-methylbenzaldehyde with benzylamine or its derivatives. The process involves:
- Step 1: Formation of an imine intermediate by reacting 3-fluoro-5-methylbenzaldehyde with benzylamine under mild acidic or neutral conditions.
- Step 2: Reduction of the imine to the corresponding amine using reducing agents such as sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation.
This method offers high selectivity and yields, avoiding over-alkylation and providing the desired secondary amine product.
Nucleophilic Substitution via Benzyl Halides
Another approach uses 3-fluoro-5-methylbenzyl halides (chloride or bromide) as electrophilic substrates:
- Step 1: Synthesis of 3-fluoro-5-methylbenzyl halide from the corresponding alcohol or directly via halogenation.
- Step 2: Reaction with benzylamine under basic or neutral conditions to substitute the halide with the amine group, yielding this compound.
This method requires careful control of reaction conditions to prevent side reactions such as elimination or multiple substitutions.
Catalytic Amination via Buchwald–Hartwig Cross-Coupling
Advanced synthetic methods involve palladium-catalyzed Buchwald–Hartwig amination:
- Step 1: Use of aryl halides derived from 3-fluoro-5-methylphenyl compounds.
- Step 2: Coupling with benzylamine in the presence of a palladium catalyst and appropriate ligands under inert atmosphere.
This method provides a versatile and efficient route to aryl amines, including this compound, with good functional group tolerance and regioselectivity.
Reaction Conditions and Reagents
| Method | Key Reagents | Conditions | Notes |
|---|---|---|---|
| Reductive Amination | 3-fluoro-5-methylbenzaldehyde, benzylamine, NaBH(OAc)3 or NaCNBH3 | Mild acidic or neutral, room temp to reflux | High selectivity, avoids over-alkylation |
| Nucleophilic Substitution | 3-fluoro-5-methylbenzyl chloride/bromide, benzylamine | Basic or neutral, reflux or room temp | Requires halide synthesis, risk of side reactions |
| Buchwald–Hartwig Amination | 3-fluoro-5-methylaryl halide, benzylamine, Pd catalyst, ligand | Inert atmosphere, 80–120 °C, dry solvent | High efficiency, requires catalyst and ligand |
Acid Catalysis in Hydrolysis Steps
In some synthetic routes involving intermediates such as N-methylideneamine oligomers, acid hydrolysis is employed to obtain the amine compound. Various acids can be used, including inorganic acids (sulfuric acid, hydrochloric acid), organic acids (acetic acid, trifluoroacetic acid), sulfonic acids, and Lewis acids (boron trifluoride, titanium tetrachloride). Acid amounts typically range from 1 to 100 mol per mole of substrate, with optimal ranges between 3 to 10 mol.
Purification and Characterization
Post-synthesis, the product is typically purified by extraction with organic solvents such as dichloromethane, followed by washing with brine and drying over anhydrous agents. Further purification may involve recrystallization or chromatography. Characterization is performed using LC-MS, NMR spectroscopy, and melting point determination to confirm purity and structure.
Summary Table of Preparation Methods
| Preparation Method | Advantages | Disadvantages | Typical Yield Range (%) |
|---|---|---|---|
| Reductive Amination | High selectivity, mild conditions | Requires careful control of reduction | 70–90 |
| Nucleophilic Substitution | Straightforward, uses common reagents | Possible side reactions, halide prep needed | 60–80 |
| Buchwald–Hartwig Amination | High efficiency, broad substrate scope | Requires expensive catalysts, inert atmosphere | 75–95 |
Chemical Reactions Analysis
Types of Reactions
Benzyl[(3-fluoro-5-methylphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or thiolates can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Medicinal Chemistry
Benzyl[(3-fluoro-5-methylphenyl)methyl]amine has been investigated for its potential as a pharmacological agent. Its derivatives have shown promise in various therapeutic areas:
- Antiviral Properties : Research indicates that derivatives of this compound may exhibit antiviral activities, making them candidates for further drug development targeting viral infections.
- Anticancer Activity : Indole derivatives of this compound have been explored for their anticancer properties, demonstrating efficacy against certain cancer cell lines.
- Neuropharmacological Effects : Studies are ongoing to assess the impact of these compounds on the central nervous system, which could lead to new treatments for neurological disorders.
Organic Synthesis
This compound serves as a crucial reagent in various organic synthesis reactions:
- Suzuki–Miyaura Coupling Reactions : this compound is utilized as a boron reagent, facilitating the formation of carbon-carbon bonds essential for synthesizing complex molecules.
- Catalytic Applications : The compound acts as a catalyst in several organic reactions, enhancing reaction efficiency and selectivity.
Analytical Chemistry
Derivatives of this compound are employed as fluorescent probes in analytical chemistry:
- Detection of Biological Substances : These probes enable the detection of various biological and chemical substances, aiding in biochemical assays and environmental monitoring.
Materials Science
In materials science, this compound's derivatives are being studied for their potential applications:
- Sensing Materials : Research is focused on developing sensing materials capable of detecting environmental pollutants, leveraging the unique properties of these derivatives.
Agricultural Chemistry
The potential use of this compound derivatives as agrochemicals is under investigation:
- Pesticides and Herbicides : The compound's ability to disrupt specific biological pathways in pests makes it a candidate for developing new agrochemicals.
Case Study 1: Antiviral Activity Assessment
A study conducted on the antiviral properties of this compound derivatives revealed significant activity against specific viral strains. The research involved synthesizing various derivatives and testing their efficacy in vitro. Results indicated that certain modifications to the structure enhanced antiviral potency, suggesting a pathway for developing new antiviral drugs.
Case Study 2: Anticancer Efficacy Evaluation
In another study focusing on anticancer properties, researchers explored indole derivatives derived from this compound against human cancer cell lines. The findings demonstrated that these compounds induced apoptosis in cancer cells, highlighting their potential as therapeutic agents.
Data Table: Comparison with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Benzylamine | Simple benzene ring with an amine group | Lacks fluorine substitution |
| 3-Fluorobenzylamine | Fluorine substitution at the para position | No methyl group on the phenyl ring |
| N-Benzyl-N-(3-fluorophenyl)acetamide | Contains an acetamide group | Acetamide introduces different reactivity |
| Benzyl[(4-fluorophenyl)methyl]amine | Fluorine at para position | Different position of fluorine affects reactivity |
This table illustrates how this compound's unique combination of a fluorinated aromatic ring and a methyl group distinguishes it from similar compounds, potentially enhancing its biological activity.
Mechanism of Action
The mechanism of action of Benzyl[(3-fluoro-5-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Benzyl[(3-fluoro-5-methylphenyl)methyl]amine with structurally related benzylamine derivatives, focusing on substituent effects, physicochemical properties, and functional behavior.
Structural Analogs and Substituent Effects
- The 5-methyl group provides steric bulk and lipophilicity, contrasting with electron-deficient groups like trifluoromethyl in .
- Crystallization Behavior : In terpyridine derivatives (e.g., compound 3 in ), the 3-fluoro-5-methylphenyl group induces layer-like packing via π-stacking and N···H–C hydrogen bonding. This contrasts with halogenated analogs (e.g., bromo/chloro substituents in ), where larger halogens may disrupt π-interactions due to steric hindrance.
Physicochemical Properties
- The methyl group enhances lipophilicity, favoring membrane permeability in biological systems .
- Reactivity : The fluorine substituent may direct electrophilic substitution reactions meta to itself, while the methyl group activates the ring toward electrophiles. This contrasts with sulfanyl-substituted benzylamines (e.g., ), where sulfur atoms participate in redox reactions or coordinate metals.
Biological Activity
Benzyl[(3-fluoro-5-methylphenyl)methyl]amine is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with enzymes and receptors, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following molecular formula:
The compound features a benzyl group linked to a substituted phenyl moiety, which is crucial for its biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can lead to therapeutic effects. For instance, it may inhibit lysosomal phospholipase A2, contributing to conditions like phospholipidosis.
- Receptor Interaction : It interacts with several receptors, particularly G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes. The binding affinity and selectivity towards these receptors can significantly influence metabolic and neurobiological signaling pathways .
Biological Activity Profile
The biological activities of this compound can be categorized into several key areas:
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Studies : Research indicates that derivatives of this compound exhibit significant inhibitory effects on cancer cell proliferation. For example, compounds structurally related to this compound have been shown to inhibit Bcr–Abl1 kinase activity, which is pivotal in certain leukemias .
- Antimicrobial Activity : A study demonstrated that this compound derivatives possess antibacterial properties against Gram-positive bacteria, suggesting their potential as new antibiotic agents .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds indicate that modifications on the benzene ring significantly affect biological activity and selectivity towards target enzymes and receptors. For instance, the introduction of fluorine atoms has been associated with enhanced potency against specific targets .
Q & A
Q. Basic
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm), benzylic CH₂ groups (δ 3.5–4.5 ppm), and fluorine coupling (³JHF ~8–12 Hz) .
- 19F NMR : Single peak near δ -110 to -120 ppm for the 3-fluoro substituent.
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ (expected m/z: ~260–270) and fragmentation patterns (e.g., loss of benzyl group).
How can ambiguities in NOESY or X-ray crystallography data be resolved for structural confirmation?
Advanced
For NOESY, compare experimental cross-peaks with computational models (e.g., DFT-optimized structures). X-ray crystallography requires high-quality single crystals grown via slow vapor diffusion (e.g., hexane/DCM). If disorder occurs (common in fluorinated aryl groups), refine data using SHELXL with constraints for fluorine positions . Discrepancies between experimental and calculated structures may arise from dynamic effects in solution.
What are the recommended storage conditions to ensure compound stability?
Basic
Store under inert atmosphere (Ar/N₂) at -20°C in amber vials to prevent oxidation and photodegradation. Use desiccants (silica gel) to avoid hydrolysis. For short-term use, refrigeration (2–8°C) with blue ice during shipping is acceptable .
What degradation pathways are observed under acidic or basic conditions?
Advanced
Under acidic conditions (pH <3), hydrolysis of the benzylamine group may yield 3-fluoro-5-methylbenzyl alcohol. Basic conditions (pH >10) promote dehydrofluorination, forming a methylenephenyl intermediate. Monitor degradation via LC-MS (C18 column, 0.1% formic acid in acetonitrile/water). Stabilize the compound by buffering solutions near neutral pH (6–8) .
How can biological activity assays be designed to study receptor interactions?
Advanced
Use radioligand binding assays (e.g., ³H-labeled compound) with membrane preparations from target receptors (e.g., GPCRs). For enzyme inhibition, employ fluorescence-based assays (e.g., fluorogenic substrates) and calculate IC₅₀ values. Molecular docking (AutoDock Vina) can predict binding modes to receptors like serotonin transporters, leveraging the fluorine’s electronegativity for polar interactions .
How should conflicting solubility data in different solvents be addressed?
Advanced
Solubility discrepancies often arise from solvent polarity and temperature. Use the Hansen solubility parameters (δD, δP, δH) to identify optimal solvents (e.g., DMSO for polar aprotic conditions). Measure solubility via gravimetric analysis at controlled temperatures (25°C ±0.1°C). Conflicting data may indicate polymorphic forms, which can be characterized via PXRD .
What computational methods predict the compound’s reactivity in nucleophilic environments?
Advanced
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack. Fukui indices identify electrophilic centers (e.g., benzylic carbon). Solvent effects are incorporated via PCM models. Validate predictions with kinetic studies (e.g., pseudo-first-order reactions with NaN₃) .
How can this compound be distinguished from structurally similar amines analytically?
Q. Basic
- Carbylamine Test : Primary amines (like the target) form isocyanides with CHCl₃/KOH; secondary amines (e.g., N-methyl derivatives) do not .
- HPLC : Use a C18 column (5 µm, 250 mm) with UV detection at 254 nm. Retention times vary based on fluorine’s electron-withdrawing effects.
- IR Spectroscopy : Primary amines show N-H stretches (~3300–3500 cm⁻¹) absent in tertiary analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
